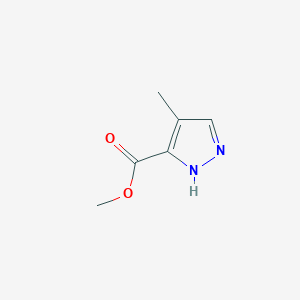

Methyl 4-methyl-1H-pyrazole-3-carboxylate

Description

Significance of Pyrazole (B372694) Core in Chemical Sciences

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in the chemical sciences. researchgate.netglobalresearchonline.net Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of functional molecules across diverse fields. researchgate.netglobalresearchonline.net The versatility of the pyrazole core stems from its aromatic nature and the presence of two nitrogen atoms, which can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. researchgate.net

In medicinal chemistry , the pyrazole nucleus is a key component in numerous therapeutic agents. researchgate.netresearchgate.netontosight.ai Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, antimicrobial, and antiviral properties. ontosight.ainih.gov A notable example is the selective COX-2 inhibitor Celecoxib, which features a pyrazole core and is used to treat arthritis. The ability to easily introduce various functional groups onto the pyrazole ring allows chemists to fine-tune the pharmacological profiles of drug candidates. researchgate.net

In the realm of agrochemicals , pyrazole derivatives are integral to the development of modern pesticides. researchgate.netroyal-chem.com They are found in fungicides, herbicides, and insecticides, contributing to crop protection and enhanced agricultural yields. researchgate.netchemimpex.com For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key intermediate for a new class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHI). wikipedia.orgthieme.de

Furthermore, the pyrazole scaffold is significant in materials science . Its derivatives are utilized in the creation of new materials with specific properties, such as conductive polymers, dyes, and fluorescent probes. royal-chem.commdpi.com The stable aromatic structure and potential for modification make pyrazoles valuable building blocks for designing high-performance energetic materials and corrosion inhibitors. acs.orgnih.gov

Overview of Methyl 4-methyl-1H-pyrazole-3-carboxylate as a Research Subject

This compound (CAS No. 68809-58-5) is a specific derivative of the versatile pyrazole family. nih.govresearchgate.net It is recognized primarily as a valuable intermediate and building block in organic synthesis. aaronchem.com Chemical suppliers list it as a laboratory chemical, indicating its role in the synthesis of more complex molecules for research and development purposes. researchgate.net

While detailed, peer-reviewed studies focusing exclusively on the synthesis or direct application of this compound are not extensively documented in readily available literature, its significance can be inferred from the well-established utility of its structural class. The related compound, Ethyl 4-methyl-1H-pyrazole-3-carboxylate, is described as a versatile building block for preparing pharmaceuticals, agrochemicals, and materials. aaronchem.com This suggests that the methyl ester analog serves a similar purpose, providing a foundational scaffold for chemists to elaborate upon.

The structure, featuring a methyl group at the 4-position and a methyl carboxylate group at the 3-position, offers specific sites for chemical modification. The ester group, for instance, can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, opening pathways to a vast array of derivatives. Such pyrazole carboxylates are crucial precursors in the synthesis of bioactive compounds. ktu.edu

The physical and chemical properties of this compound are summarized in the table below, based on available safety and supplier data.

| Property | Value |

|---|---|

| CAS Number | 68809-58-5 |

| Molecular Formula | C6H8N2O2 |

| Molecular Weight | 140.14 g/mol |

| Appearance | Solid |

| Melting Point | 172°C |

| Boiling Point | 271.9 ± 20.0°C at 760 mmHg |

Data sourced from Angene Chemical Safety Data Sheet. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methyl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-3-7-8-5(4)6(9)10-2/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXPRADXZJOPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392753 | |

| Record name | Methyl 4-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68809-58-5 | |

| Record name | Methyl 4-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-methyl-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Classical Approaches to 1H-Pyrazole-3-carboxylate Synthesis

Traditional methods for synthesizing the pyrazole (B372694) ring, particularly the 1H-pyrazole-3-carboxylate scaffold, have been well-established and widely utilized. These approaches primarily involve cyclization and condensation reactions, followed by esterification if the carboxylic acid is formed first.

Cyclization Reactions

Cyclization reactions are fundamental to the formation of the pyrazole ring. A common and versatile method is the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.govdergipark.org.tr In the context of synthesizing 4-methyl-substituted pyrazoles, a suitably substituted 1,3-dicarbonyl precursor is required. The reaction proceeds through the initial formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Another classical cyclization approach involves the [3+2] cycloaddition of a diazo compound with an alkyne. This method allows for the direct formation of the pyrazole ring with a high degree of regioselectivity, depending on the nature of the substituents on both the diazo compound and the alkyne.

Esterification Processes for Carboxylic Acid Precursors

When the synthesis yields 4-methyl-1H-pyrazole-3-carboxylic acid, a subsequent esterification step is necessary to obtain the methyl ester. nih.gov The Fischer esterification is a common method, involving the reaction of the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and often an excess of methanol is used to drive the reaction towards the formation of the ester.

Alternatively, esterification can be achieved under milder conditions. For instance, the carboxylic acid can be converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with methanol. dergipark.org.tr This two-step process is generally high-yielding and avoids the equilibrium limitations of the Fischer esterification. Another mild method involves the use of diazomethane, although its use is often limited due to its toxicity and explosive nature.

| Esterification Method | Reagents | Conditions | Advantages |

| Fischer Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄) | Reflux | Simple, inexpensive reagents |

| Via Acid Chloride | Thionyl Chloride/Oxalyl Chloride, then Methanol | Typically mild to moderate temperatures | High yielding, irreversible |

| Diazomethane | Diazomethane (CH₂N₂) | Room temperature | Mild conditions, high yield |

Condensation Reactions in Pyrazole Ring Formation

Condensation reactions are integral to many pyrazole syntheses, often being the key step in the ring-forming process. The Knorr pyrazole synthesis, a classic example, involves the condensation of a β-ketoester with a hydrazine. nih.govbeilstein-journals.org For the synthesis of Methyl 4-methyl-1H-pyrazole-3-carboxylate, a potential starting material would be a β-ketoester bearing a methyl group at the α-position.

The reaction of hydrazines with α,β-unsaturated ketones or aldehydes also represents a viable condensation pathway to pyrazoles, typically proceeding through a pyrazoline intermediate which is subsequently oxidized to the aromatic pyrazole. The regioselectivity of these condensation reactions is a crucial aspect, as the use of substituted hydrazines can lead to the formation of isomeric products.

Advanced Synthetic Techniques for this compound and Derivatives

More contemporary synthetic strategies often focus on improving efficiency, selectivity, and environmental friendliness. These include one-pot procedures and methods that offer precise control over the regiochemistry of the final product.

One-Pot Synthesis Protocols

For example, a one-pot synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylates has been developed via a lithium tert-butoxide-mediated Claisen condensation followed by a Knorr reaction. researchgate.net While this example leads to a different substitution pattern, the principle of combining multiple steps in a single pot is applicable to the synthesis of other pyrazole derivatives.

| One-Pot Strategy | Key Transformations | Reactants |

| Claisen-Knorr Reaction | Claisen condensation, Cyclization | Ester, Ketone, Hydrazine |

| Three-Component Reaction | Knoevenagel condensation, Michael addition, Cyclization | Aldehyde, Active methylene (B1212753) compound, Hydrazine |

Regioselective Synthesis Strategies

The regioselective synthesis of substituted pyrazoles is of paramount importance, particularly when using unsymmetrical precursors. scholaris.ca The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can potentially yield two different regioisomers. Control over which isomer is formed can often be achieved by carefully selecting the reaction conditions, such as the solvent, temperature, and catalyst.

For instance, the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles has been achieved with high regiocontrol using trichloromethyl enones as starting materials. The selectivity of the reaction was found to be dependent on the nature of the hydrazine used; arylhydrazine hydrochlorides favored the formation of the 1,3-regioisomer, while the free hydrazine led to the 1,5-regioisomer. acs.org Such strategies are crucial for the efficient and predictable synthesis of specifically substituted pyrazoles like this compound.

| Method | Key Feature | Outcome |

| Use of Blocking Groups | Temporary modification of a functional group | Directs cyclization to a specific position |

| Control of Reaction Conditions | Variation of solvent, temperature, or catalyst | Favors the formation of one regioisomer over another |

| Pre-functionalized Substrates | Use of starting materials with specific substituents | Predetermines the final substitution pattern |

Transition-Metal-Catalyzed Reactions

While the classical synthesis of pyrazoles often involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds, transition-metal-catalyzed reactions have emerged as powerful alternative strategies for constructing and functionalizing the pyrazole core. researchgate.netrsc.org These methods can offer unique pathways with high efficiency and regioselectivity. researchgate.net For pyrazole carboxylate derivatives, various transition metals, including copper, palladium, and rhodium, have been employed in novel synthetic routes.

Copper catalysis is frequently used in pyrazole synthesis. One efficient method involves the copper-catalyzed reaction of phenylhydrazones with dialkyl acetylenedicarboxylates to yield polysubstituted pyrazoles. nih.gov Copper(I) iodide has been used in domino C-N coupling/hydroamination reactions between acetylenes and diamines to form the pyrazole ring. nih.gov Additionally, copper catalysts have been utilized in the synthesis of naphthyl pyrazole ligands from pyrazole and bromonaphthalene derivatives in a KOH/DMSO system. nih.gov

Palladium-catalyzed reactions offer versatile routes to pyrazole structures. A notable example is the one-pot, palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide to produce pyrazole derivatives. organic-chemistry.org This method proceeds under ambient conditions and demonstrates high regioselectivity. organic-chemistry.org Palladium catalysis is also instrumental in the C-H amination for synthesizing carbazoles, showcasing its utility in forming N-heterocyclic rings. researchgate.net

Rhodium catalysis has been applied in the C-H functionalization of pyrazoles. For instance, rhodium(III) catalysis enables the coupling of pyrazolones with non-activated free allyl alcohols, leading to diverse pyrazolone (B3327878) analogues. rsc.org Rhodium has also been used to achieve selective mono- and divinylation of 1-phenylpyrazoles through oxidative coupling with alkenes, demonstrating its effectiveness in functionalizing the pyrazole ring at specific positions. acs.org

Key Intermediates and Precursors in Synthesis

The synthesis of this compound fundamentally relies on the construction of the pyrazole ring from acyclic precursors. The most common and established method for forming the pyrazole core is the condensation reaction between a hydrazine derivative and a compound containing a 1,3-dicarbonyl or equivalent functionality. mdpi.comktu.edu

The primary precursors for the target molecule can be broken down into two key components: the hydrazine source and the three-carbon backbone.

Hydrazine Component : To obtain the N-methylated pyrazole ring, methylhydrazine (or its hydrate) is the required precursor. It acts as the double nitrogen nucleophile that cyclizes with the three-carbon unit. mdpi.com

Three-Carbon Component : The backbone of the pyrazole ring, which includes the methyl group at the 4-position and the methyl carboxylate at the 3-position, is derived from a β-dicarbonyl compound or a synthetic equivalent. A suitable precursor would be a derivative of methyl 2-methyl-3-oxobutanoate . Other highly relevant intermediates include:

β-Enamino diketones : These compounds are formed from β-keto esters and are key intermediates in reactions with various N-mono-substituted hydrazines to afford pyrazole carboxylates. mdpi.comnih.govmdpi.com

4-Alkoxy-1,1,1-trihalo-3-buten-2-ones : These serve as precursors for trifluoromethyl-substituted pyrazoles when reacted with reagents like thiosemicarbazide. nih.gov

Dialkyl Acetylenedicarboxylates : These are used in copper-catalyzed reactions with phenylhydrazones to create polysubstituted pyrazoles. nih.gov

The reaction between an unsymmetrical 1,3-dicarbonyl precursor and a substituted hydrazine like methylhydrazine can lead to two possible regioisomers. The precise control of reaction conditions is crucial to ensure the selective formation of the desired product. mdpi.com

Table 1: Key Intermediates and Precursors

| Precursor/Intermediate | Chemical Class | Role in Synthesis |

|---|---|---|

| Methylhydrazine | Hydrazine Derivative | Provides the two adjacent nitrogen atoms and the N1-methyl group for the pyrazole ring. |

| Methyl 2-methyl-3-oxobutanoate | β-Ketoester | Serves as the 1,3-dielectrophile (three-carbon backbone) containing the C3-carboxylate and C4-methyl substituents. |

| β-Enamino diketones | Enamine | A reactive intermediate, often formed in situ from a β-keto ester, that readily reacts with hydrazines to form the pyrazole ring. mdpi.com |

| Dialkyl Acetylenedicarboxylates | Alkyne | Acts as an electrophilic component in cycloaddition reactions to form the pyrazole ring. nih.gov |

Process Optimization and Scale-Up Considerations in Research

The transition from laboratory-scale synthesis to larger-scale production of this compound requires careful process optimization to ensure efficiency, safety, purity, and cost-effectiveness. Key considerations involve managing reaction conditions to control regioselectivity, streamline purification, and maximize yield.

Control of Regioselectivity: A primary challenge in the synthesis of asymmetrically substituted pyrazoles is controlling the regioselectivity of the initial condensation reaction. The reaction between methylhydrazine and an unsymmetrical precursor like methyl 2-methyl-3-oxobutanoate can yield two different N-methyl pyrazole isomers. Research on related syntheses has shown that the choice of solvent (protic vs. aprotic) can significantly influence the regiochemical outcome. mdpi.com Optimization studies would involve screening various solvents and bases to identify conditions that maximize the formation of the desired isomer.

Reaction Conditions and Purification: For large-scale production, reaction conditions must be robust and reproducible. This includes optimizing temperature, reaction time, and the stoichiometry of reactants. For instance, in related processes, low-temperature condensation reactions followed by cyclization at elevated temperatures have been employed to control the reaction profile. rsc.org Purification is another critical aspect. Rather than relying solely on chromatography, which is often impractical at scale, developing robust crystallization procedures is essential. Crystallization can be highly effective for removing regioisomers and other impurities, often yielding a product of high purity (>99%). researchgate.net

Table 2: Process Optimization Strategies

| Parameter | Strategy | Impact on Scale-Up |

|---|---|---|

| Regioselectivity | Solvent screening (protic vs. aprotic); selection of appropriate base. mdpi.com | Maximizes yield of the correct isomer, reducing separation costs and material loss. |

| Purity | Development of a robust crystallization protocol. researchgate.net | Avoids costly and solvent-intensive chromatographic purification; effectively removes isomers. |

| Reaction Control | Precise temperature control during addition and cyclization steps. rsc.org | Improves reaction safety and consistency; minimizes byproduct formation. |

| Efficiency | Implementation of one-pot procedures; use of phase-transfer catalysts. organic-chemistry.orgresearchgate.net | Reduces cycle time, solvent waste, and operational complexity. |

| Reagent Choice | Use of stable and readily available starting materials. | Ensures a reliable and cost-effective supply chain for manufacturing. |

Chemical Reactivity and Derivatization Studies

Reactivity of the Pyrazole (B372694) Ring System in Methyl 4-methyl-1H-pyrazole-3-carboxylate

The pyrazole ring is an aromatic heterocycle whose reactivity is influenced by the two nitrogen atoms and the substituents on the carbon atoms. The presence of the methyl group at the C4 position and the carboxylate group at the C3 position dictates the regioselectivity of further reactions on the ring.

The pyrazole ring can undergo electrophilic substitution, although its reactivity is influenced by the electron-withdrawing nature of the carboxylate group and the electron-donating nature of the methyl group. Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position. researchgate.net However, in this compound, this position is already occupied. Therefore, substitution is directed to the C5 position, which is activated by the adjacent N1-H and influenced by the electronic effects of the existing substituents.

Common electrophilic substitution reactions for pyrazoles include nitration and halogenation. chemimpex.comnih.gov

Nitration : The introduction of a nitro group (-NO₂) onto the pyrazole ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. aiinmr.comrsc.org The nitronium ion (NO₂⁺) generated in situ acts as the electrophile. For the title compound, nitration would be expected to yield Methyl 4-methyl-5-nitro-1H-pyrazole-3-carboxylate.

Halogenation : Halogens such as bromine and chlorine can be introduced onto the pyrazole ring using N-halosuccinimides (NBS or NCS). researchgate.netresearchgate.net These reactions provide an efficient method for the C-halogenation of pyrazoles under mild conditions. researchgate.net The reaction of this compound with a halogenating agent would lead to the formation of the corresponding 5-halo-derivative. google.com

| Reactant | Reagent | Expected Product | Position of Substitution |

|---|---|---|---|

| This compound | HNO₃/H₂SO₄ | Methyl 4-methyl-5-nitro-1H-pyrazole-3-carboxylate | C5 |

| This compound | N-Bromosuccinimide (NBS) | Methyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate | C5 |

| This compound | N-Chlorosuccinimide (NCS) | Methyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate | C5 |

The pyrazole ring contains two nitrogen atoms, both of which can potentially act as nucleophiles. In asymmetrically substituted pyrazoles like this compound, nucleophilic attack, particularly N-alkylation, can result in a mixture of two regioisomeric products. ktu.eduproquest.commdpi.com The reaction involves the deprotonation of the N-H proton by a base, followed by the attack of the resulting pyrazolate anion on an electrophile, such as an alkyl halide.

The ratio of the resulting N1- and N2-substituted isomers is influenced by several factors, including the nature of the alkylating agent, the base used, the solvent, and steric hindrance from the substituents on the pyrazole ring. researchgate.net For instance, alkylation of 1H-pyrazole-4-carboxylates with alkyl iodides in the presence of a base like potassium hydroxide (B78521) can lead to mixtures of regioisomers. ktu.eduproquest.com Steric hindrance at the N1 position (adjacent to the C5-H) versus the N2 position (adjacent to the C3-carboxylate) can influence the final product ratio.

| Pyrazole Substrate | Alkylating Agent | Base/Solvent | Observed Products | Reference |

|---|---|---|---|---|

| Tautomeric 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate | Methyl iodide | KOH/DMF | Inseparable mixture of N1 and N2 regioisomers (ratio ~1:5) | ktu.eduproquest.com |

| Tautomeric 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate | Ethyl iodide | KOH/DMF | Single N-ethylated product | ktu.eduproquest.com |

| Ethyl 1H-pyrazole-3-carboxylate | Various alkylating agents | K₂CO₃ | Favors formation of ethyl 1-substituted pyrazole-3-carboxylates | researchgate.net |

Functional Group Transformations of the Carboxylate Moiety

The methyl carboxylate group at the C3 position is a versatile functional handle that allows for a wide range of chemical transformations, enabling the synthesis of amides, hydrazides, and other ester derivatives.

A common and important transformation of the carboxylate ester involves its initial hydrolysis to the corresponding carboxylic acid, followed by conversion to a more reactive acid chloride. The hydrolysis of the methyl ester is typically accomplished using a base such as sodium hydroxide or potassium hydroxide, followed by acidification. google.comwikipedia.org

The resulting pyrazole-3-carboxylic acid can then be converted into the highly reactive pyrazole-3-carbonyl chloride. This is achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netlibretexts.orgmdpi.com The acid chloride is a key intermediate that readily reacts with a wide variety of primary and secondary amines to form the corresponding pyrazole-3-carboxamides. researchgate.netnih.govnih.gov This amidation step is fundamental in medicinal chemistry for constructing compound libraries for biological screening. mdpi.comjst.go.jpresearchgate.net

The methyl ester can be converted into the corresponding carbohydrazide (B1668358) by reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). researchgate.net Pyrazole carbohydrazides are valuable synthetic intermediates, often used for the synthesis of other heterocyclic systems. The direct conversion of pyrazole esters to hydrazides can sometimes be challenging. researchgate.net In some cases, the reaction may require prolonged heating or may not proceed at all. An alternative, more efficient route involves first converting the ester into an intermediate such as a pyrazolo[3,4-d] researchgate.netktu.eduoxazin-4-one, which then reacts smoothly with hydrazine hydrate to yield the desired hydrazide. researchgate.net

The methyl ester of this compound can undergo several modifications.

Hydrolysis : As mentioned previously, the most fundamental modification is hydrolysis to the parent carboxylic acid, 4-methyl-1H-pyrazole-3-carboxylic acid. google.comthieme.de This reaction is a prerequisite for forming acid chlorides and for certain coupling reactions.

Transesterification : This process involves converting the methyl ester into a different alkyl ester (e.g., ethyl, butyl). Transesterification is typically catalyzed by an acid or a base and is performed by heating the methyl ester in an excess of the desired alcohol.

Direct Esterification from Acid : If the starting point is the carboxylic acid, it can be converted to various esters. For example, reaction with an alcohol in the presence of an acid catalyst or using coupling agents can yield different ester derivatives. chem-soc.si A specific method involves converting the acid to an acid chloride and then reacting it with an alcohol, which can be useful for creating more complex esters like 4-chlorobutyl esters via ring-opening of tetrahydrofuran. chem-soc.si

Reactions Involving the Methyl Substituent at Position 4

The methyl group at the C4 position of the pyrazole ring is generally considered to be relatively unreactive. The pyrazole ring's aromatic character means that the C4 position is more susceptible to electrophilic substitution when unsubstituted. pharmaguideline.com However, once substituted with an alkyl group, direct functionalization of this methyl group via methods like C-H activation is not commonly reported in the literature for this specific compound.

Research on pyrazole chemistry often focuses on reactions at the N1, C3, and C5 positions, which are more readily functionalized. For instance, the N1 position is easily alkylated or arylated, and the C3 and C5 positions can be deprotonated with strong bases to facilitate reactions. pharmaguideline.comencyclopedia.pub While transition-metal-catalyzed C-H functionalization is a known strategy for pyrazoles, these reactions typically target the C-H bonds of the heterocyclic ring itself, rather than the C-H bonds of an alkyl substituent. rsc.orgnih.gov

In related heterocyclic systems, methyl groups can sometimes be functionalized. For example, a reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a Grignard reagent can produce a secondary alcohol, which can then be dehydrated to form a vinyl group. nih.gov This suggests that if the methyl group on this compound were first oxidized to an aldehyde, further derivatization would be possible. However, direct, selective oxidation of the C4-methyl group in the presence of the pyrazole ring and ester functionality remains a synthetic challenge.

Cross-Coupling Reactions and Heterocyclic Annulation Strategies

Cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and pyrazole derivatives are frequently used substrates in these transformations. For this compound to be used in such reactions, it would typically first be halogenated, for example at the C5 position, to provide a reactive handle for catalysis.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide or triflate, is widely applied to pyrazoles. rhhz.netnih.govrsc.org A halogenated derivative, such as Methyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate, could be coupled with various aryl or heteroaryl boronic acids. Microwave-assisted Suzuki couplings have proven effective for similar 4-substituted pyrazoles, offering mild conditions, high yields, and short reaction times. rhhz.net The choice of catalyst, base, and solvent is crucial for optimizing the reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyrazole Halides

| Catalyst | Base | Solvent System | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 (Microwave) | 5-12 min | High | rhhz.net |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. acs.orgnih.govorganic-chemistry.org This reaction is invaluable for synthesizing alkynyl-substituted pyrazoles. A 5-iodo derivative of this compound could be reacted with various terminal alkynes under palladium-copper catalysis. Modern protocols often allow for copper-free conditions at room temperature, increasing the reaction's functional group tolerance. nih.gov

Table 2: Conditions for Sonogashira Coupling of a Pyrazole Halide

| Catalyst System | Base | Solvent | Temperature | Notes | Reference |

|---|---|---|---|---|---|

| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp. | Copper-free, air-stable precatalyst | nih.gov |

Heterocyclic Annulation Strategies: The pyrazole ring serves as a versatile scaffold for constructing fused heterocyclic systems, which are of significant interest in medicinal chemistry. chim.itnih.gov Annulation strategies often involve functional groups on the pyrazole ring reacting intramolecularly or with a bifunctional reagent to build a new ring. For instance, a derivative of this compound bearing an amine or a hydroxyl group could undergo condensation reactions to form pyrazolo[1,5-a]pyrimidines or pyrazolo[1,5-a] rsc.orguninsubria.itdiazepines. researchgate.net Intramolecular C-H arylation has also been used to synthesize fused systems like 1,5-dihydroisochromeno[4,3-c]pyrazoles. researchgate.net

Exploration of Organometallic Derivative Formation

Pyrazole derivatives are excellent ligands in coordination chemistry due to the presence of a basic, pyridine-type nitrogen atom (N2) that can readily coordinate to metal centers. rsc.orgresearchgate.net The corresponding pyrazolate anion, formed upon deprotonation of the N1-H, can act as a bridging ligand between two or more metal centers, leading to the formation of polynuclear complexes. uninsubria.it

Studies on the closely related 3-methyl-1H-pyrazole-4-carboxylic acid have demonstrated its ability to form stable complexes with transition metals. rsc.orgrsc.org Mononuclear complexes such as [Cd(HMPCA)₂(H₂O)₄] and [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂ have been synthesized and characterized. rsc.org In these structures, the pyrazole ligand coordinates to the metal ion. Furthermore, the carboxylate group can also participate in coordination, making the molecule a versatile building block for metal-organic frameworks (MOFs). rsc.org For example, 3-methyl-1H-pyrazole-4-carboxylic acid has been used to construct a 3D coordination polymer with Cadmium(II), [Cd₃Cl₂(HMPCA)₄(H₂O)₂]·2H₂O, where the pyrazole anions bridge trinuclear cadmium clusters. rsc.orgrsc.org It is expected that this compound would exhibit similar coordinating behavior, primarily through its N2 atom, to form a variety of organometallic derivatives.

Organotin derivatives of pyrazole carboxylic acids have also been synthesized, leading to the formation of coordination polymers and macrocycles. acs.org The reaction of 3,5-pyrazoledicarboxylic acid with organotin chlorides and oxides resulted in complex supramolecular structures, demonstrating the rich coordination chemistry of pyrazole-based ligands. acs.org

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-methyl-1H-pyrazole-4-carbaldehyde |

| Methyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate |

| Methyl 5-iodo-4-methyl-1H-pyrazole-3-carboxylate |

| pyrazolo[1,5-a]pyrimidines |

| pyrazolo[1,5-a] rsc.orguninsubria.itdiazepines |

| 1,5-dihydroisochromeno[4,3-c]pyrazoles |

| 3-methyl-1H-pyrazole-4-carboxylic acid |

| [Cd(HMPCA)₂(H₂O)₄] |

| [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂ |

| [Cd₃Cl₂(HMPCA)₄(H₂O)₂]·2H₂O |

Spectroscopic and Computational Elucidation of Molecular Structure and Reactivity

Advanced Spectroscopic Characterization Techniques in Research

Spectroscopic methods are indispensable for the structural elucidation of novel compounds. Each technique provides unique information about the molecule's atomic and electronic environment.

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the N-H proton of the pyrazole (B372694) ring, the two different methyl groups (at position 4 and on the ester), and the pyrazole ring proton. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would confirm the connectivity of the protons.

¹³C NMR: The carbon NMR spectrum would provide evidence for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the two methyl carbons.

A representative, though hypothetical, data table is presented below.

| Proton (¹H) | Chemical Shift (ppm) | Multiplicity | Carbon (¹³C) | Chemical Shift (ppm) |

| N-H | (Broad singlet) | s | C=O | (e.g., 160-165) |

| C5-H | (Singlet) | s | C3 | (e.g., 140-145) |

| O-CH₃ | (Singlet) | s | C5 | (e.g., 130-135) |

| C4-CH₃ | (Singlet) | s | C4 | (e.g., 110-115) |

| O-CH₃ | (e.g., 50-55) | |||

| C4-CH₃ | (e.g., 10-15) |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key vibrational frequencies (in cm⁻¹) for "Methyl 4-methyl-1H-pyrazole-3-carboxylate" would be expected for the N-H stretch, C-H stretches of the methyl groups, the C=O stretch of the ester, and C=N and C=C stretches within the pyrazole ring.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3100-3300 |

| C-H Stretch (sp³) | 2850-3000 |

| C=O Stretch (Ester) | 1700-1725 |

| C=N / C=C Stretch | 1450-1600 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight. The high-resolution mass spectrum (HRMS) would confirm the elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural clues. For "this compound" (C₆H₈N₂O₂), the expected exact mass would be calculated.

A definitive three-dimensional structure of the molecule in the solid state could be obtained through single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing.

Quantum Chemical Calculations and Theoretical Mechanistic Studies

Theoretical calculations are a powerful tool to complement experimental data and to gain deeper insights into the electronic structure and reactivity of a molecule.

DFT calculations would be employed to optimize the molecular geometry of "this compound" in the gas phase. These calculations could also be used to predict spectroscopic properties (NMR chemical shifts, IR vibrational frequencies) for comparison with experimental data. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into the molecule's electronic properties and reactivity. The calculated electrostatic potential map would indicate the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack.

Semi-Empirical Methods for Reaction Mechanism Analysis

Semi-empirical quantum mechanical methods serve as a computationally efficient alternative to ab initio methods for exploring molecular properties and reaction mechanisms. These methods utilize parameters derived from experimental data to simplify the complex calculations of electron-electron integrals, making them suitable for analyzing large molecules and for preliminary explorations of reaction pathways. Methods like CNDO/2 (Complete Neglect of Differential Overlap) have been historically applied to study the ground-state properties and reactivity of pyrazole systems.

For instance, early theoretical studies on a series of alkylpyrazoles employed the CNDO/2 method to calculate total energies, charge distributions, dipole moments, and ionization potentials. rsc.org Such calculations provide foundational insights into the electronic structure of the pyrazole ring. The electrophilic reactivity of these compounds was also investigated by calculating the total energies of transition states, offering a quantitative approach to understanding reaction preferences. rsc.org

In the context of substituted pyrazoles, semi-empirical methods have been used to rationalize physical properties and reactivity. For example, computational simulations using semi-empirical approaches were conducted on N-methyl pyrazole isomers to provide a structural rationale for their different chromatographic behaviors. nih.gov These calculations suggested that steric hindrance from the N-methyl group could prevent an adjacent phenyl ring from lying coplanar with the pyrazole nucleus, thereby affecting the molecule's interaction with a stationary phase during chromatography. nih.gov

While modern research increasingly relies on more accurate Density Functional Theory (DFT) methods, semi-empirical calculations remain valuable for initial assessments. mdpi.com They can provide qualitative trends and structural insights, especially for complex systems where higher-level computations are prohibitively expensive. nih.gov For example, early investigations into the tautomerism of 3(5)-substituted pyrazoles relied on semi-empirical calculations to estimate relative stabilities and tautomeric ratios, paving the way for more refined subsequent studies. mdpi.com

| Computational Method | Application in Pyrazole Analysis | Key Findings/Insights |

| CNDO/2 | Calculation of ground-state properties (total energy, charge distribution, dipole moment) and electrophilic reactivity of alkylpyrazoles. rsc.org | Provides fundamental electronic structure data and allows for the study of transition state energies to predict reactivity. rsc.org |

| General Semi-Empirical | Analysis of isomeric structures to explain differences in physical properties (e.g., chromatographic retention). nih.gov | Elucidates how substituent positions affect molecular conformation and intermolecular interactions. nih.gov |

| INDO | Determination of tautomeric ratios in substituted azoles by incorporating experimental data. mdpi.com | Offers insights into the relative stability and abundance of different tautomeric forms in pyrazole derivatives. mdpi.com |

Computational Prediction of Reaction Pathways and Energetics

Density Functional Theory (DFT) is a powerful computational tool for the detailed prediction of reaction pathways and the energetics of chemical processes. By approximating the electron density of a system, DFT can accurately calculate the geometries of reactants, transition states, and products, as well as their corresponding energies. This allows for the construction of a complete potential energy surface for a given reaction, providing critical insights into its feasibility, mechanism, and kinetics.

The application of DFT to pyrazole derivatives is widespread. For molecules similar to this compound, such as 1H-pyrazole-3-carboxylic acid, DFT calculations using functionals like B3LYP with basis sets like 6-311++G(d,p) are employed to optimize molecular structures and calculate vibrational frequencies. researchgate.net Such studies can model how properties change between the gas phase and in a solvent, providing a more realistic picture of the reaction environment. researchgate.net

A key aspect of reactivity prediction involves the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net

DFT calculations can also elucidate complex reaction mechanisms. For example, in a study on a pyrazolate-based metal-organic framework, DFT was used to map out a plausible free-radical reaction pathway for a C–O cross-coupling reaction. acs.org The calculations involved:

Identifying potential intermediates and transition states.

Calculating the Gibbs free energy for each step of the proposed pathway.

Determining the rate-limiting step by identifying the highest energy barrier.

This process revealed the reaction to be energetically favorable and identified the initial homolysis of a peroxide bond to form a tert-butoxyl free radical as the limiting step with the largest uphill Gibbs energy change. acs.org Such detailed energetic mapping is fundamental to understanding and optimizing reaction conditions.

| Parameter | Significance in Reactivity Prediction | Example Application (from related Pyrazole studies) |

| Gibbs Free Energy (ΔG) | Determines the spontaneity and energetic favorability of a reaction step. Negative values indicate exergonic steps. acs.org | Calculation of ΔG for each step in a catalytic cycle to identify the overall thermodynamic driving force. acs.org |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur; determines the reaction rate. | Calculated as the energy difference between the transition state and the reactants. |

| HOMO/LUMO Energies | Indicate the electron-donating and electron-accepting capabilities of a molecule, respectively. researchgate.net | Used to assess the chemical reactivity and stability of pyrazole derivatives. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net | Predicts the most likely sites for electrophilic and nucleophilic attacks on the pyrazole ring. researchgate.net |

By combining these computational approaches, researchers can build a comprehensive model of a molecule's reactivity, guiding synthetic efforts and providing a deeper understanding of its chemical behavior.

Applications in Medicinal Chemistry and Drug Discovery Research

Methyl 4-methyl-1H-pyrazole-3-carboxylate as a Pharmacophore in Drug Design

The pyrazole (B372694) scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with various biological targets. mdpi.comresearchgate.net The this compound moiety, in particular, presents a unique three-dimensional arrangement of atoms with specific electronic characteristics that are essential for molecular recognition by biological macromolecules. The nitrogen atoms can act as hydrogen bond acceptors, while the ester group can also participate in hydrogen bonding or be hydrolyzed to a carboxylic acid, providing a key interaction point. The methyl group at the 4-position influences the molecule's conformation and can contribute to hydrophobic interactions within a receptor's binding site.

This structural framework is integral to the design of numerous biologically active compounds. nih.gov For instance, the pyrazole ring is a core component of several commercially available drugs, demonstrating its therapeutic relevance. nih.govnih.gov Researchers utilize this scaffold to design new molecules that can target specific enzymes or receptors involved in disease processes, such as protein kinases in cancer therapy or cyclooxygenase (COX) enzymes in inflammation. semanticscholar.orgijpsjournal.com The versatility of the pyrazole-3-carboxylate structure allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties. nbinno.comnih.gov

Derivatives as Lead Compounds in Drug Development

Starting from the basic structure of this compound, chemists can synthesize a vast library of derivatives. These derivatives often serve as "lead compounds"—molecules that show promising biological activity and act as a starting point for further optimization in the drug development process. nbinno.com By modifying the substituents on the pyrazole ring and the carboxylate group, researchers can fine-tune the compound's interaction with its biological target. nih.gov

For example, converting the methyl ester to various amides (pyrazole carboxamides) is a common strategy that has yielded compounds with significant biological activities. nih.govjocpr.com These modifications can enhance binding affinity, improve metabolic stability, and alter solubility, all of which are critical factors in developing a successful drug. The exploration of structure-activity relationships (SARs) is fundamental to this process, guiding chemists on how specific structural changes impact the compound's biological effects. nbinno.com Numerous studies have demonstrated that pyrazole derivatives are promising candidates for developing new treatments for a range of diseases, including cancer, microbial infections, and inflammatory disorders. nbinno.comnih.gov

Biological Activity Profiles of Pyrazole-3-carboxylate Derivatives

The therapeutic potential of pyrazole-3-carboxylate derivatives is underscored by their broad spectrum of biological activities. nih.govresearchgate.net The inherent chemical properties of the pyrazole ring, combined with the diverse functional groups that can be attached to it, result in molecules capable of modulating various physiological pathways.

Pyrazole derivatives have a long history in anti-inflammatory research, with celecoxib, a selective COX-2 inhibitor, being a prominent example. nih.govijpsjournal.com Research has shown that various pyrazole-3-carboxylate derivatives exhibit significant anti-inflammatory properties. nih.govnih.gov These compounds often work by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). ijpsjournal.commdpi.com

Studies involving carrageenan-induced paw edema in rats, a standard model for acute inflammation, have demonstrated the efficacy of newly synthesized pyrazole derivatives. nih.govresearchgate.net For instance, certain Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives showed significant anti-inflammatory activity compared to control groups. nih.gov Specifically, compounds like Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate were identified as potent agents. nih.gov Other studies have focused on creating hybrid molecules that combine the pyrazole-3-carboxylic acid scaffold with nitric oxide (NO) donor moieties, resulting in compounds with good anti-inflammatory activity and reduced ulcerogenic potential compared to traditional NSAIDs. nih.gov

| Compound Derivative | Biological Target/Model | Key Finding | Source |

|---|---|---|---|

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Carrageenan-induced rat paw edema | Exhibited significant anti-inflammatory activity. | nih.gov |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Carrageenan-induced rat paw edema | Showed significant anti-inflammatory effects. | nih.gov |

| Pyrazole-NO hybrid molecules | Carrageenan-induced rat paw edema | Demonstrated better anti-inflammatory profiles with less ulcerogenic liability. | nih.gov |

| Benzothiophen-2-yl pyrazole carboxylic acid derivative | COX-2/5-LOX inhibition | Showed potent analgesic and anti-inflammatory activity superior to celecoxib. | mdpi.com |

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial and antifungal agents. nih.govjocpr.com Pyrazole-3-carboxylate derivatives have emerged as a promising class of compounds in this area. nbinno.com Numerous studies have reported the synthesis of pyrazole derivatives and their evaluation against various bacterial and fungal strains. meddocsonline.orgbiointerfaceresearch.commdpi.com

For example, a series of pyrazole carboxamides and isoxazolol pyrazole carboxylates were tested against several phytopathogenic fungi. nih.govnih.gov One isoxazole (B147169) pyrazole carboxylate derivative, in particular, exhibited potent antifungal activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL. nih.govnih.gov Another study found that certain pyrazole derivatives were highly active against bacteria like Escherichia coli and Streptococcus epidermidis, with minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL. nih.gov The introduction of specific substituents, such as chloro- and bromo- groups, has been shown to enhance the antimicrobial activity of these compounds. mdpi.com

| Compound Class/Derivative | Target Organism | Activity/Result (MIC/EC50) | Source |

|---|---|---|---|

| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani (fungus) | EC50 = 0.37 μg/mL | nih.govnih.gov |

| Pyrazole derivative 3 | Escherichia coli (bacteria) | MIC = 0.25 μg/mL | nih.gov |

| Pyrazole derivative 4 | Streptococcus epidermidis (bacteria) | MIC = 0.25 μg/mL | nih.gov |

| Pyrazole derivative 2 | Aspergillus niger (fungus) | MIC = 1 μg/mL | nih.gov |

| 1H-pyrazole-3-carboxylic derivatives | Gram-positive and Gram-negative bacteria | Exhibited good antibacterial activity. | meddocsonline.org |

The pyrazole scaffold is a key feature in several approved anticancer drugs, such as Crizotinib and Ruxolitinib, highlighting its importance in oncology research. semanticscholar.orgmdpi.com Derivatives of pyrazole-3-carboxylate have been extensively investigated for their potential as anticancer agents. nbinno.com These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases (like EGFR, VEGFR, and CDK), induction of apoptosis (programmed cell death), and interference with DNA replication. mdpi.comresearchgate.netjst.go.jp

Research has shown that pyrazole derivatives can exhibit potent cytotoxicity against a range of human cancer cell lines, including those from breast, lung, and liver cancers. nbinno.commdpi.com For instance, one study identified a pyrazole carbaldehyde derivative as a potent PI3 kinase inhibitor that showed excellent cytotoxicity against MCF7 breast cancer cells with an IC50 of 0.25 μM. mdpi.com Another study reported that novel 1H-pyrazole-3-carboxamide derivatives exhibited significant inhibition against HCT116 and HepG2 cancer cell lines. jst.go.jp The ability of these compounds to bind to DNA, often in the minor groove, is another mechanism contributing to their anticancer activity. jst.go.jp

| Compound Derivative/Class | Cancer Cell Line | Key Finding (e.g., IC50) | Mechanism of Action | Source |

|---|---|---|---|---|

| Pyrazole carbaldehyde derivative | MCF7 (Breast) | IC50 = 0.25 μM | PI3 kinase inhibitor | mdpi.com |

| Indole-pyrazole hybrids (33 & 34) | HCT116, MCF7, HepG2, A549 | IC50 < 23.7 µM | CDK2 inhibition | mdpi.com |

| 1H-pyrazole-3-carboxamide derivatives | HCT116, HepG2 | Significant inhibition | DNA binding/interaction | jst.go.jp |

| 5-alkylated selanyl-1H-pyrazole derivatives | HepG2 (Liver) | IC50 = 13.85 - 15.98 µM | Dual EGFR and VEGFR-2 inhibitors | mdpi.com |

The broad biological activity of pyrazole derivatives also extends to antiviral and antiparasitic applications. nbinno.comnih.gov The pyrazole core has been identified as a valuable scaffold for developing agents against various viruses and parasites. nih.govresearchgate.net Research has demonstrated the potential of pyrazole-based compounds to inhibit the replication of viruses such as influenza virus, hepatitis C virus (HCV), and Newcastle disease virus (NDV). nih.gov

A recent study synthesized a series of 4-substituted pyrazole derivatives and tested their efficacy against NDV. nih.gov Notably, a hydrazone derivative and a thiazolidinedione derivative provided 100% protection against the virus in experimental models. nih.gov Other research has focused on developing pyrazole derivatives that target coronaviruses, including SARS-CoV-2 and MERS-CoV, with some compounds showing promising inhibition of key viral proteins. rsc.org While much of the focus has been on antiviral activity, the structural diversity of pyrazole derivatives suggests they are also viable candidates for the development of new antiparasitic drugs. nbinno.com

Analgesic and Anticonvulsant Properties

The pyrazole nucleus is a well-established scaffold in the development of therapeutic agents, with several derivatives exhibiting significant analgesic and anticonvulsant activities. nih.govresearchgate.net Research into pyrazole-containing compounds has demonstrated their potential to mitigate pain and control seizures, which has driven the synthesis of novel derivatives for enhanced efficacy. wisdomlib.orgzsmu.edu.ua

Studies have explored various substituted pyrazoles for anticonvulsant effects using models such as the maximal electroshock-induced seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays. nih.govresearchgate.net For instance, a series of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues were synthesized and evaluated, with some compounds showing significant protection in the minimal clonic seizure model (6 Hz psychomotor seizure test). researchgate.net Specifically, compound 4c, a carboxamide derivative, was identified as a potent molecule in this series. researchgate.net Another study highlighted a different pyrazole derivative, compound 7h, as a potent anticonvulsive agent that also reduced levels of oxidative stress and inflammation in mice. nih.gov While direct studies on this compound are limited, the consistent anticonvulsant activity observed in structurally related pyrazole carboxamides and other derivatives suggests a promising area for further investigation. nih.gov

In the context of analgesia, pyrazole derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the pain and inflammation pathways. wisdomlib.org The combination of pyrazole derivatives with other heterocyclic systems, such as 1,2,4-triazole-3-thiol, has yielded compounds with notable antinociceptive activity in acetic acid-induced writhing and formalin inflammation models. zsmu.edu.ua

Neuroprotective and Antioxidant Activities

Derivatives of the pyrazole core have attracted considerable attention for their neuroprotective and antioxidant capabilities. nih.govresearchgate.net These properties are crucial in the search for treatments for neurodegenerative diseases and conditions involving oxidative stress.

A study focusing on pyrazolol derivatives, which share the core pyrazole structure, found that many of these compounds demonstrated significant antioxidant effects in DPPH, ABTS, and ORACFL assays. nih.gov Notably, a methyl-substituted derivative, compound Y12, exhibited exceptional antioxidant capacity and provided excellent neurocytoprotective effects in a cell injury model of oxygen-glucose deprivation/reoxygenation (OGD/R). nih.gov In vivo studies further confirmed that this compound could significantly reduce the infarct area in a mouse model of focal cerebral ischemia, highlighting its neuroprotective potential. nih.gov

The mechanism of antioxidant action for some pyrazole derivatives involves the scavenging of reactive oxygen species (ROS). nih.gov Certain pyrazole molecules have shown a strong and significant inhibition of both superoxide (B77818) anion and hydrogen peroxide production in human platelets and endothelial cells. nih.gov The phenyl-pyrazolone derivative edaravone (B1671096) is a known potent antioxidant used to treat conditions like amyotrophic lateral sclerosis (ALS) and acute ischaemic stroke, acting as a scavenger for a variety of oxygen free radicals. mdpi.com This established activity of the broader pyrazole class underscores the potential of compounds like this compound as scaffolds for developing new antioxidant and neuroprotective agents. ijpsr.com

Mechanism of Action Studies at the Molecular Level

Enzyme Inhibition Mechanisms

The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its interaction with a wide array of enzymatic targets. Derivatives of this compound have been investigated as inhibitors of several key enzyme families.

Kinases: Pyrazole derivatives are recognized as potent kinase inhibitors, targeting enzymes like Aurora kinases and Cyclin-Dependent Kinases (CDKs) that are critical in cell cycle regulation. mdpi.comnih.gov The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, for example, is a hinge-binding moiety found in the Aurora kinase inhibitor tozasertib. nih.gov

Cyclooxygenase (COX): Many pyrazole derivatives function as selective inhibitors of COX-2, an enzyme involved in inflammation and pain. nih.gov The design of novel pyrazole carboxylate derivatives as bioisosteres of the anti-inflammatory drug lonazolac (B1214889) has yielded compounds with potent and selective COX-2 inhibitory activity. researchgate.net Molecular docking studies have shown that these compounds can bind effectively within the COX-2 active site. nih.govnih.gov

GSK3 and PDE10A: A series of 5-aryl-pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of glycogen (B147801) synthase kinase-3 (GSK-3). nih.gov Additionally, pyrazoloquinolines have been evaluated as inhibitors of phosphodiesterase 10A (PDE10A). nih.gov

Succinate-Ubiquinone Oxidoreductase (SQR): Pyrazole-carboxamides have been designed and synthesized as inhibitors of SQR (Complex II), a key enzyme in the mitochondrial electron transport chain. cancer.gov Some of these derivatives exhibit potent inhibition, with Ki values in the nanomolar range, demonstrating their potential as fungicides that target cellular respiration. nih.govnih.gov

Tubulin Polymerization: A significant number of pyrazole derivatives have been identified as inhibitors of tubulin polymerization. mdpi.com By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.comsemanticscholar.orgmdpi.com This mechanism makes them promising candidates for anticancer drug development. nih.govmssm.edu

| Enzyme Target | Pyrazole Derivative Class | Reported Activity | Reference |

|---|---|---|---|

| Aurora Kinase | N-(1H-pyrazol-3-yl)pyrimidin-4-amine | Core of inhibitor tozasertib | nih.gov |

| Cyclooxygenase-2 (COX-2) | 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones | IC50 = 1.79 μM (most potent compound) | nih.gov |

| Succinate-Ubiquinone Oxidoreductase (SQR) | Diphenyl ether-containing pyrazole-carboxamides | Ki = 0.081 μM (most potent compound) | cancer.gov |

| Tubulin Polymerization | Pyrazolic chalcone (B49325) conjugates | IC50 = 1.15 μM (most potent compound) | mdpi.com |

Receptor Binding Interactions

Research has also focused on the interaction of pyrazole derivatives with various cell surface and nuclear receptors. These interactions can modulate cellular signaling and lead to therapeutic effects.

One notable area of study is the cannabinoid receptor 1 (CB1). A series of 4-methyl substituted pyrazole-3-carboxamides were investigated as CB1 receptor inverse agonists. nih.gov The optimization of this series led to the discovery of TM38837, a peripherally restricted inverse agonist that demonstrated significant efficacy in animal models of obesity without central nervous system (CNS) mediated side effects. nih.gov This research highlights the potential of the pyrazole-3-carboxamide scaffold, which is structurally related to this compound, to be tailored for specific receptor interactions and therapeutic outcomes.

Furthermore, a novel pyrazole-based small molecule was identified as an agonist for the apelin receptor, a G protein-coupled receptor (GPCR) that is an attractive target for cardiometabolic diseases. duke.edu Optimization of this initial hit led to compounds with enhanced potency that competitively displaced the natural ligand, [125I]-apelin-13, demonstrating direct receptor binding. duke.edu

Modulation of Cell Signaling Pathways

By interacting with enzymes and receptors, pyrazole derivatives can modulate various intracellular signaling pathways, influencing cellular processes like proliferation, apoptosis, and inflammation.

Several studies have shown that pyrazole compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). nih.gov This increase in ROS can trigger downstream events, including the activation of the caspase 3 signaling pathway, which is a key executioner of apoptosis. nih.gov

The NRF2 signaling pathway, a primary regulator of cellular antioxidant responses, has also been identified as a target for pyrazole derivatives. Certain compounds incorporating the pyrazole core can activate this pathway, leading to the upregulation of cytoprotective genes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). researchgate.net This mechanism contributes to the antioxidant and neuroprotective effects observed for this class of compounds.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools for optimizing the therapeutic potential of lead compounds. For the pyrazole class, these studies have provided valuable insights into the structural features required for various biological activities.

SAR studies on pyrazole-based COX-2 inhibitors have revealed that substitutions on the N-phenyl ring significantly influence potency and selectivity. nih.gov For example, the presence of a p-CF3 substituent was found to lead to more selective inhibition of COX-2. nih.gov In the development of CB1 receptor inverse agonists, SAR exploration of pyrazole-3-carboxamides showed that functionalization at the 4-position with methylamides, methylcarboxylic acids, or methyltetrazoles could be optimized to balance lipophilicity, solubility, and potency while restricting CNS penetration. nih.gov

QSAR modeling has been applied to correlate the molecular descriptors of pyrazole derivatives with their biological activities. 3D-QSAR studies using comparative molecular field analysis (CoMFA) have been conducted on pyrazole carboxamide derivatives to understand the relationship between their structure and antifungal activity against B. cinerea. rsc.org These models have shown good predictive ability and help in designing new derivatives with enhanced potency. rsc.org Similar QSAR studies have been performed on pyrazolone (B3327878) derivatives to correlate their structural features with antimicrobial activities, providing mathematical models that can guide the synthesis of more effective agents. ej-chem.orgsemanticscholar.org

| Activity | Derivative Class | QSAR Model | Key Findings | Reference |

|---|---|---|---|---|

| Antifungal (vs. B. cinerea) | Pyrazole carboxamides | 3D-QSAR (CoMFA) | Model showed good predictive ability with q2 = 0.578 and r2 = 0.850. | rsc.org |

| Antimicrobial | Pyrazolone derivatives | Semi-empirical quantum chemical based QSAR | Correlated molecular descriptors with activity against various microbes. | semanticscholar.org |

Computational Drug Design and Molecular Docking Approaches

Computational drug design and molecular docking have become indispensable tools in modern medicinal chemistry for the rational design of novel therapeutic agents. These in silico techniques allow researchers to predict the binding affinity and interaction patterns of potential drug candidates with their biological targets, thereby streamlining the drug discovery process. This compound serves as a crucial foundational scaffold for the synthesis of a diverse array of derivatives that are subsequently evaluated using these computational methods. The pyrazole-3-carboxamide core, derived from this starting material, is frequently the subject of molecular docking studies to elucidate its binding modes within the active sites of various enzymes and receptors. jst.go.jpnih.govijpbs.com

Molecular docking simulations are pivotal in understanding the structure-activity relationships (SAR) of novel compounds. For derivatives of the pyrazole scaffold, these studies predict how modifications to the core structure will affect binding to a target protein. For instance, in the development of fungicides, molecular docking of pyrazole-4-carboxamide derivatives into the active site of succinate (B1194679) dehydrogenase (SDH) has been instrumental. nih.govresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds with specific amino acid residues like TRP 173, which are critical for inhibitory activity. nih.govresearchgate.net This predictive insight guides chemists in synthesizing derivatives with enhanced potency and selectivity.

The predictive power of molecular docking is often validated by correlating the computational results with experimental biological data. A strong correlation between the predicted binding energies from docking studies and the experimentally determined inhibitory concentrations (e.g., IC₅₀ values) lends confidence to the computational model. ekb.eg For example, studies on pyrazole derivatives targeting carbonic anhydrase isoenzymes have demonstrated that compounds with the best docking scores also exhibit the lowest inhibition constants (Kᵢ). nih.gov Such validation confirms that the computational model is a reliable representation of the molecular interactions and can be used to prioritize compounds for synthesis and further testing. researchgate.net

The insights gained from these computational approaches are diverse. In anticancer research, docking studies have been used to model the interaction of pyrazole-3-carboxamide derivatives with DNA, suggesting that these compounds may exert their cytotoxic effects by binding to the minor groove of the DNA helix. jst.go.jp In other studies, pyrazole derivatives have been docked against receptor tyrosine kinases and cyclin-dependent kinases (CDKs) to predict their potential as kinase inhibitors. nih.gov These models identify crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the kinases, providing a theoretical basis for designing new cancer therapeutics. ekb.egnih.gov

The following tables summarize findings from various computational studies on derivatives based on the pyrazole carboxylate scaffold, illustrating the targets, methodologies, and key outcomes.

Table 1: Molecular Docking Studies of Pyrazole Carboxamide Derivatives

| Derivative Class | Target Protein | Docking Software | Key Findings & Predicted Interactions | Ref |

|---|---|---|---|---|

| Pyrazole-carboxamides with Sulfonamide Moiety | Carbonic Anhydrase I & II (hCA I & hCA II) | Not Specified | Docking poses confirmed stability; results correlated well with in vitro inhibition data (Ki values). | nih.gov |

| Pyrazole-4-carboxamide Derivatives | Succinate Dehydrogenase (SDH) | Not Specified | Identified hydrogen bond interactions with TRP 173, explaining the mechanism of action. | nih.govresearchgate.net |

| 1H-Pyrazole-3-carboxamide Derivatives | DNA (Minor Groove) | Not Specified | A DNA minor groove binding model was developed, and binding energy was predicted. | jst.go.jp |

| Pyrazoline Derivatives | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | GOLD Suite | Predicted significant tyrosine kinase inhibition, which was consistent with experimental findings. | ekb.egekb.eg |

Table 2: Biological Activity of Computationally-Studied Pyrazole Derivatives

| Compound Series | Target | Most Active Compound Example | Biological Activity (IC₅₀ / Kᵢ) | Ref |

|---|---|---|---|---|

| Pyrazole-carboxamides | Carbonic Anhydrase II | Compound 6a | Kᵢ = 0.007 µM | nih.gov |

| 1H-Pyrazole-3-carboxamides | DNA Binding Affinity | pym-5 | K = 1.06 x 10⁵ M⁻¹ | jst.go.jp |

| Pyrazoline Derivatives | A549 Lung Cancer Cells | Compound P2 | IC₅₀ = 7.24 µM | ekb.eg |

| Pyrazole-imidazoline Hybrids | Trypanosoma cruzi | Compound 3j | IC₅₀ = 2.75 µM | nih.gov |

These studies collectively underscore the value of this compound as a starting point for generating libraries of compounds that can be effectively screened and optimized using computational drug design and molecular docking, accelerating the discovery of new drug candidates. eurasianjournals.com

Applications in Agrochemical and Material Science Research

Contributions to Material Science

The pyrazole (B372694) ring is not only significant in agrochemicals but also serves as a valuable structural motif in material science. Its incorporation into polymer backbones can impart desirable properties such as high thermal stability, mechanical strength, and specific optical characteristics.

Pyrazole-containing compounds are utilized in the synthesis of specialty polymers like polyamides and poly(p-phenylenevinylene)s. researchgate.netias.ac.in These heterocyclic polymers often exhibit advanced properties compared to their aliphatic or simple aromatic counterparts. The inclusion of the pyrazole ring can enhance solubility in organic solvents, which is beneficial for processing, while also contributing to the rigidity and strength of the polymer chain. ias.ac.in The synthesis of such polymers often involves condensation reactions where pyrazole-containing monomers are linked to form long chains. ias.ac.in The versatility of pyrazole chemistry allows for the creation of oligomers, copolymers, and homopolymers with tailored molecular weights and properties. ias.ac.in

A primary focus of incorporating pyrazole derivatives into materials is the enhancement of their physical and chemical properties. A significant advantage is the improvement of thermal stability. ias.ac.in Thermogravimetric analysis (TGA) of various pyrazole-containing polymers has demonstrated their ability to withstand high temperatures, with some remaining stable up to 500°C. researchgate.netias.ac.in This high thermal resistance makes them suitable for applications in demanding environments.

Besides thermal stability, these materials often exhibit unique photophysical properties. Pyrazole derivatives with conjugated structures can be used to develop materials for sensors and other optical applications due to their tendency to exhibit fluorescence. ias.ac.inmdpi.com The mechanical strength of polymers can also be enhanced by the strong intermolecular forces, such as hydrogen bonding, facilitated by the amide groups often used to link pyrazole units in polyamides. ias.ac.in

The table below highlights some of the enhanced properties observed in pyrazole-containing polymers.

| Polymer Type | Enhanced Property | Observed Performance |

|---|---|---|

| Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) blend | Thermal Stability | Stable up to 275.4 °C. researchgate.net |

| Polypyrazoles (general) | Thermal Stability | Showed breaks near 500°C in air and nitrogen atmospheres. researchgate.net |

| Pyrazole-containing polyamides | Thermal Stability & Mechanical Strength | Show high thermal stability and enhanced strength due to conjugation and intermolecular forces. ias.ac.in |

| Poly(p-phenylenevinylene) with pyrazole rings | Thermal Stability & Optical Properties | High glass-transition temperatures (~150°C) and bluish-green photoluminescence. researchgate.net |

Catalytic Applications and Coordination Chemistry Research

Methyl 4-methyl-1H-pyrazole-3-carboxylate as a Ligand in Metal Complexes

The molecular structure of this compound features multiple potential coordination sites, including the two nitrogen atoms of the pyrazole (B372694) ring and the carbonyl oxygen of the ester group. This structural characteristic suggests its potential to act as a versatile ligand in the formation of metal complexes. Research into the coordination chemistry of pyrazole-3-carboxylate derivatives has shown that they can coordinate to metal centers in various modes, including monodentate, bidentate, and bridging fashions.

While specific studies detailing the crystal structures of metal complexes with this compound are not extensively documented, related pyrazole-carboxylate ligands have been shown to form stable complexes with a range of transition metals. For instance, the coordination of pyrazole-based ligands to metal ions is a foundational aspect of the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials often exhibit interesting properties stemming from the interplay between the metal centers and the organic linkers.

Investigation of Catalytic Activity in Organic Transformations

The incorporation of metal ions into complexes with pyrazole-based ligands can impart catalytic activity for various organic transformations. The electronic and steric properties of the ligand play a crucial role in modulating the reactivity of the metal center.

Although direct evidence of the catalytic applications of metal complexes derived specifically from this compound is limited in the current body of scientific literature, the catalytic potential of structurally similar pyrazole-based systems has been demonstrated. For example, metal complexes of 3-methyl-1H-pyrazole-4-carboxylic acid, an isomer of the title compound, have been investigated for their catalytic activity in oxidation reactions, such as the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR). rsc.org In one study, a cobalt complex of this isomeric ligand was shown to be a bifunctional catalyst for both OER and ORR. rsc.org

Furthermore, pyrazolate-based metal-organic frameworks (MOFs) have emerged as robust heterogeneous catalysts for various organic reactions. These frameworks, where the pyrazole moiety is part of a larger, often polymeric, structure, have shown efficacy in reactions like C-O cross-coupling. This suggests that if this compound were to be used as a building block in such materials, the resulting complexes could potentially exhibit catalytic properties.

A summary of catalytic activities observed in complexes with related pyrazole-carboxylate ligands is presented in the table below.

| Catalyst Type | Ligand | Metal Ion | Catalytic Reaction | Reference |

| Mononuclear Complex | 3-methyl-1H-pyrazole-4-carboxylic acid | Cobalt(II) | Oxygen Evolution Reaction (OER), Oxygen Reduction Reaction (ORR) | rsc.org |

This table illustrates the catalytic potential of pyrazole-carboxylate systems; however, it is important to note that these are not complexes of this compound itself.

Organometallic Chemistry Studies

The study of organometallic compounds, which feature at least one chemical bond between a carbon atom of an organic molecule and a metal, is another area where pyrazole-based ligands have found application. The pyrazole ring can be involved in various bonding interactions with metal centers, leading to the formation of stable organometallic complexes.